molecular formula C19H20N2O5 B2790173 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide CAS No. 1021134-62-2

1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide

Cat. No. B2790173
CAS RN: 1021134-62-2
M. Wt: 356.378
InChI Key: DTAQHWYRRSQXBY-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine-4-carboxamide derivatives have been synthesized via amino-dechlorination and amino-dealkoxylation reactions .


Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamide, a related compound, includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamide, a related compound, include a molecular weight of 128.1723 .

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications. This compound has been reported to exhibit diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires several steps, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide. One of the future directions is to explore its potential as a therapeutic agent for the treatment of cancer. Several studies have reported its potent antitumor activity, and further research is needed to evaluate its efficacy and safety in preclinical and clinical studies. Another future direction is to explore its potential as a therapeutic agent for the treatment of viral infections such as HIV and HCV. Additionally, further research is needed to explore its potential as a therapeutic agent for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 5-(benzyloxy)-2-hydroxy-4H-pyran-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as benzylamine to obtain the final product.

Scientific Research Applications

1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide has been reported to exhibit promising biological activities such as antitumor, anti-inflammatory, and antiviral activities. Several studies have been conducted to explore the potential therapeutic applications of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been targeted for cancer therapy. Another study published in the Journal of Natural Products reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Safety and Hazards

According to the safety data sheet for piperidine-4-carboxamide, it can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c20-18(23)14-6-8-21(9-7-14)19(24)16-10-15(22)17(12-26-16)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQHWYRRSQXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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